![molecular formula C14H14ClNO2S B168933 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione CAS No. 127625-85-8](/img/structure/B168933.png)
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione
描述
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione is a compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to their unique properties . This compound is characterized by the presence of a chlorobutyl group and a naphtho[1,8-CD]isothiazole core, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione can be achieved through several routes:
Condensation Reactions: This method involves the condensation of appropriate precursors under controlled conditions to form the isothiazole ring.
Metal-Catalyzed Approaches: Utilizing metal catalysts such as palladium or nickel, the compound can be synthesized with high efficiency and selectivity.
Ring Rearrangements: This involves the rearrangement of existing ring structures to form the desired isothiazole derivative.
化学反应分析
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione undergoes various chemical reactions:
科学研究应用
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of biologically active substances, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, such as antiproliferative effects against cancer cell lines.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione involves its interaction with specific molecular targets:
相似化合物的比较
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione can be compared with other isothiazole derivatives:
属性
IUPAC Name |
3-(4-chlorobutyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-9-1-2-10-16-12-7-3-5-11-6-4-8-13(14(11)12)19(16,17)18/h3-8H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXFKOQISEJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
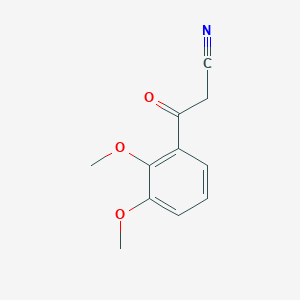
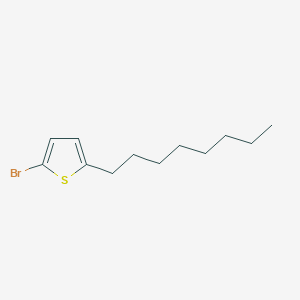
![Furo[2,3-c]pyridine](/img/structure/B168854.png)
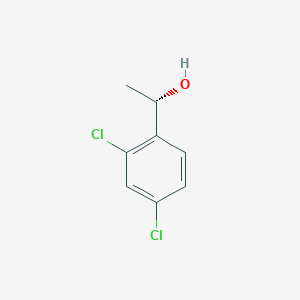
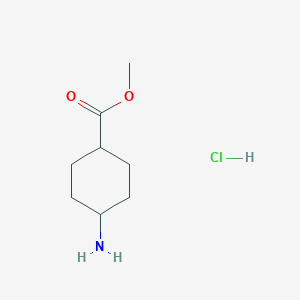




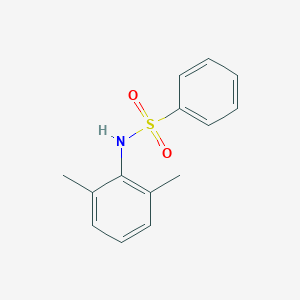
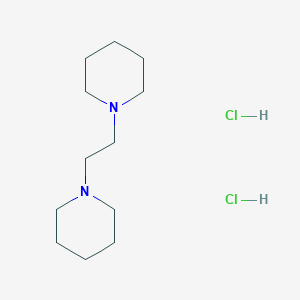
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)


